1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride

Description

Introduction and Compound Overview

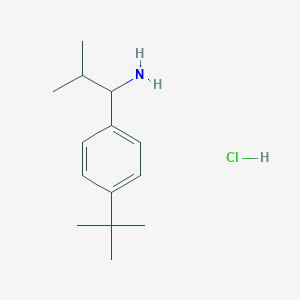

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride belongs to the phenethylamine family of organic compounds, characterized by its distinctive molecular architecture that combines aromatic and aliphatic structural elements. The compound exhibits a molecular formula of C14H24ClN with a molecular weight of 241.80 grams per mole, as documented in comprehensive chemical databases. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various research applications and analytical procedures.

The compound's structural framework incorporates a tert-butyl group attached to the para position of a phenyl ring, which is further connected to a branched aliphatic amine structure. This specific arrangement of functional groups creates unique chemical properties that distinguish it from other phenethylamine derivatives. The presence of the tert-butyl substituent significantly influences the compound's steric properties and electronic characteristics, while the branched amine chain contributes to its overall molecular geometry and potential reactivity patterns.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYHSWZWEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material

- 4-tert-butylbenzaldehyde : This compound serves as the starting material for the synthesis. It is a key intermediate in the production of various pharmaceuticals and chemical reagents.

Reductive Amination

- Process : The aldehyde group of 4-tert-butylbenzaldehyde undergoes reductive amination with an appropriate amine (e.g., isobutylamine) in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium or platinum.

- Conditions : The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions to ensure optimal yield and purity.

Hydrochloride Formation

- Process : The resulting amine is then converted into its hydrochloride salt by reaction with hydrochloric acid. This step is crucial for stabilizing the compound and enhancing its solubility in aqueous solutions.

- Conditions : The hydrochloride formation is usually performed in a solvent like ethanol or diethyl ether, followed by crystallization to obtain the pure salt.

Industrial Production and Purification

Industrial production of 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

| Step | Description | Conditions |

|---|---|---|

| 1. Synthesis | Reductive amination of 4-tert-butylbenzaldehyde with isobutylamine. | Solvent: Ethanol or Methanol; Reducing Agent: NaBH4 or H2/Pd; Temperature: 20-50°C |

| 2. Hydrochloride Formation | Reaction of the amine with hydrochloric acid. | Solvent: Ethanol or Diethyl Ether; Temperature: 0-20°C |

| 3. Purification | Crystallization from ethanol or recrystallization from diethyl ether. | Temperature: 0-20°C; Solvent: Ethanol or Diethyl Ether |

Comparison with Similar Compounds

While there is limited information on direct comparisons with similar compounds, the structural uniqueness of 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride suggests potential advantages in terms of steric hindrance and electronic effects compared to other amines. This could influence its reactivity and biological activity in specific applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride has several significant applications:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties .

Biology

- Biological Activity Investigation : Research indicates that this compound may interact with various biological targets, including receptors and enzymes. It has been studied for its potential role as a ligand in receptor studies .

Medicine

- Therapeutic Potential : The compound is explored for its potential use in drug synthesis and development. Its unique structure allows it to modulate biological activities that may be beneficial in treating various conditions .

Industry

- Production of Specialty Chemicals : It is utilized in creating specialty chemicals and materials, demonstrating versatility in industrial applications .

Case Studies

Several studies have highlighted the compound's biological activities:

- Neurological Effects : A study demonstrated that this compound could enhance dopamine release in neuronal cultures, suggesting its potential therapeutic application in neurodegenerative diseases .

- Cardiovascular Research : In vitro experiments revealed that the compound could relax vascular smooth muscle cells, indicating possible therapeutic roles in managing hypertension .

- Ion Channel Interaction : Research indicated that it acts as a potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogues differ in the substituent on the phenyl ring and/or the amine chain configuration. Key examples include:

*Calculated based on molecular formula C₁₃H₂₂ClN.

Substituent Impact :

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl is soluble in organic solvents like DMSO, while the tert-butyl analogue’s solubility data are unspecified but likely lower due to hydrophobicity .

- Synthesis : Common routes involve Friedel-Crafts alkylation or reductive amination, as seen in analogues like 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine HCl .

Biological Activity

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride, also known as a substituted amine, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl group attached to a phenyl ring and a propan-1-amine moiety, which contributes to its steric and electronic properties. These characteristics influence its interactions with various biological targets, including enzymes and receptors.

The biological activity of 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride primarily involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways.

- Receptor Modulation : It acts as a ligand for certain receptors, modulating their activity and affecting cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurological Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter levels. This may be relevant for conditions such as Parkinson's disease.

- Cardiovascular Implications : There is evidence that the compound can influence cardiovascular functions, particularly through effects on vascular smooth muscle cells.

- Ion Channel Modulation : Studies highlight its role in modulating ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which is critical for ion transport in epithelial cells.

Therapeutic Potential

The therapeutic implications of 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride are significant:

| Condition | Potential Role |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter levels |

| Cardiovascular Health | Influence on vascular smooth muscle cells |

| Cystic Fibrosis | Modulation of CFTR ion channels |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neurological Effects : A study demonstrated that 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride could enhance dopamine release in neuronal cultures, suggesting its potential use in neurodegenerative disease therapies.

- Cardiovascular Research : In vitro experiments showed that the compound could relax vascular smooth muscle cells, indicating a possible therapeutic role in managing hypertension.

- Ion Channel Interaction : Research indicated that the compound acts as a potentiator of CFTR function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis.

Q & A

Q. What are the recommended synthetic routes for 1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride, and how can computational tools optimize these pathways?

Methodological Answer:

- Step 1: Start with a Friedel-Crafts alkylation of 4-tert-butylbenzene with 2-methylpropanal to introduce the tert-butylphenyl group.

- Step 2: Reduce the resulting ketone intermediate to the corresponding amine using a reagent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

- Step 3: Form the hydrochloride salt by reacting the amine with HCl in an ethanol solvent.

- Optimization: Use quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction feasibility and identify transition states. Tools like ICReDD’s reaction path search methods, which combine computational and experimental data, can narrow down optimal conditions and reduce trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for ) and the amine hydrochloride moiety.

- Mass Spectrometry (LC-MS): Compare experimental molecular ion peaks (e.g., [M+H]) with theoretical values (CHClN: 265.16 g/mol).

- Elemental Analysis: Verify Cl content (~13.4%) to confirm salt formation.

- Reference Data: Cross-validate with PubChem’s computed InChI keys and spectral libraries to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas).

- Waste Disposal: Segregate halogenated waste (e.g., unreacted HCl) and transfer to licensed hazardous waste facilities. Follow protocols outlined in chemical hygiene plans, such as those mandated for advanced laboratory courses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in crowded NMR regions?

Methodological Answer:

- Step 1: Perform 2D NMR experiments (e.g., COSY, HSQC) to differentiate overlapping proton signals from the tert-butyl group and methylpropan-1-amine chain.

- Step 2: Use deuterated solvents (e.g., DO) to suppress amine proton exchange broadening.

- Step 3: Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian-based simulations) to assign challenging peaks .

Q. What strategies are effective for analyzing trace impurities in synthesized batches of this compound?

Methodological Answer:

- Sample Preparation: Employ solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate impurities. Use GF/F filters (0.7 μm) to remove particulate matter .

- Chromatography: Optimize HPLC conditions (e.g., C18 column, 255 nm UV detection) with a gradient elution of methanol/water + 0.1% formic acid.

- Advanced Detection: Couple with high-resolution mass spectrometry (HRMS) to identify impurities via exact mass matching (e.g., fragment ions from incomplete alkylation) .

Q. How can computational models predict the biological activity or receptor interactions of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., amine transporters or GPCRs). Focus on the tert-butylphenyl group’s hydrophobicity and the amine’s hydrogen-bonding potential.

- MD Simulations: Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories.

- Validation: Cross-reference predictions with experimental bioactivity assays (e.g., enzyme inhibition or cell-based assays) to refine models .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Control: Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate purity.

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, stoichiometry of LiAlH).

- Statistical Analysis: Apply ANOVA to identify critical factors (e.g., HCl addition rate) contributing to variability.

Q. How can researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

Methodological Answer:

- Yield Tracking: Isolate and quantify intermediates at each step (e.g., via gravimetric analysis or LC-MS).

- Side-Reaction Analysis: Use GC-MS to detect byproducts (e.g., over-reduced amines or tert-butyl cleavage products).

- Computational Adjustments: Refine reaction feasibility predictions using ICReDD’s feedback loop, which integrates experimental data into computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.